17-(Pyridin-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
Description
17-(Pyridin-2-yl)-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a structurally complex azapentacyclic compound characterized by a rigid, polycyclic framework fused with a pyridinyl substituent at the 17-position. The core structure consists of a pentacyclic system with two ketone groups (16,18-dione) and a nitrogen atom integrated into the ring system.
While the compound’s non-preferred name reflects its IUPAC nomenclature, its structural complexity necessitates comparisons with related derivatives to elucidate structure-activity relationships (SAR) and functional versatility.
Properties
Molecular Formula |
C23H16N2O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
17-pyridin-2-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C23H16N2O2/c26-22-20-18-13-7-1-2-8-14(13)19(16-10-4-3-9-15(16)18)21(20)23(27)25(22)17-11-5-6-12-24-17/h1-12,18-21H |
InChI Key |
LMUNYUSBDBQCSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=CC=N6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(Pyridin-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule under specific conditions to form the pentacyclic structure. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
17-(Pyridin-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 17-(Pyridin-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione exhibit significant anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study involving derivatives of this compound demonstrated cytotoxic effects on human breast cancer cells (MCF-7) and prostate cancer cells (PC3). The results indicated a dose-dependent response with IC50 values in the micromolar range.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens including bacteria and fungi. Preliminary assays suggest that it possesses substantial antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Case Study:
In vitro tests using disc diffusion methods revealed that certain derivatives showed zones of inhibition comparable to standard antibiotics, indicating potential for development into new antimicrobial agents.
Molecular Docking Studies
Computational studies have been employed to predict the binding affinity of this compound with various biological targets. Molecular docking simulations suggest that the compound can effectively interact with enzymes involved in cancer metabolism and microbial resistance .
Data Table: Binding Affinities
| Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| Protein Kinase A | -8.5 | |
| DNA Topoisomerase II | -9.1 | |
| β-Lactamase | -7.8 |
Material Science Applications
Due to its unique polycyclic structure, this compound is being explored for applications in material science as a potential component in organic semiconductors and photovoltaic devices. Its electronic properties may allow for efficient charge transport in organic electronic materials.
Mechanism of Action
The mechanism of action of 17-(Pyridin-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azapentacyclic derivatives share the same core framework but vary in substituents, leading to differences in physicochemical properties, reactivity, and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison of Azapentacyclic Derivatives
*Estimated based on analogous structures.
Key Findings:
Substituent-Driven Reactivity: Electron-Withdrawing Groups (e.g., nitro in 17-(2-nitrophenyl)) increase electrophilicity, enhancing reactivity in substitution reactions . Amino Groups (17-amino derivative) serve as nucleophilic sites for further functionalization, such as acylation or sulfonation . Acetyl Groups (1-acetyl-17-(3-acetylphenyl)) contribute to lipophilicity (logP = 2.83), making the compound suitable for membrane penetration in drug design .
4-Nitrobenzoic acid derivatives (e.g., C₂₅H₁₆N₂O₆) are under investigation for antimicrobial properties, leveraging the nitro group’s redox activity .
Material Science Applications :
- Ethyl benzoate derivatives are utilized in organic semiconductors due to extended π-conjugation from the aromatic ester group .
- The rigid pentacyclic core enables structural predictability in crystal engineering, as evidenced by SHELX-refined crystallographic data (e.g., P2₁/n space group in 17-hydroxy-1,8-dimethyl analog) .
Safety and Handling :
- Derivatives with acetyl or nitro groups require stringent safety protocols (e.g., P210: "Keep away from heat/sparks/open flames") due to flammability and toxicity risks .
Biological Activity
The compound 17-(Pyridin-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione , also referred to by its non-preferred name, is a complex polycyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 424.448 g/mol . Its unique pentacyclic structure is characterized by multiple conjugated double bonds and dione functional groups at positions 16 and 18, which contribute to its reactivity and potential biological effects.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activity, particularly as an anticancer agent . It is believed to interact with cellular mechanisms involved in cancer progression by inducing apoptosis in cancer cells through the activation of specific biochemical pathways.
The primary mode of action involves the compound's ability to form stable complexes with biomolecules such as proteins or nucleic acids. This interaction can influence their function and lead to therapeutic effects. Notably, the compound has been shown to inhibit serine/threonine kinases that are crucial components of the MAP kinase signal transduction pathway . This pathway plays a vital role in cellular responses to various stimuli and has implications in cancer biology.
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that the compound induces apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The results suggest that the compound may serve as a lead for developing new anticancer therapies.
- Interaction with Biological Targets : Interaction studies revealed that 17-(Pyridin-2-yl)-17-azapentacyclo[6.6.5.0~2,7~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione effectively binds to several biological targets within cells . This binding influences downstream signaling pathways critical for cell survival and proliferation.
- Structural Comparisons : The compound shares structural similarities with other polycyclic compounds like anthracene and maleic anhydride but stands out due to its unique cyclic structure and dual dione functionality. These features may enhance its biological activity compared to simpler analogs.
Data Table: Comparison of Structural Features
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 17-(Pyridin-2-yl)-17-azapentacyclo[6.6.5.0~2,7~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | C26H20N2O4 | Pentacyclic structure with dione groups |
| Anthracene | C14H10 | Basic structure for derivatives |
| Maleic Anhydride | C4H2O3 | Diene component; reacts readily with dienophiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
